1-(Perfluorohexyl)oct-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

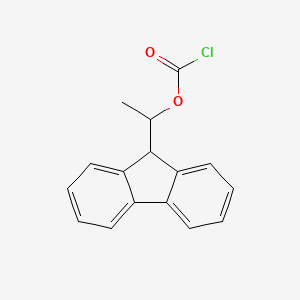

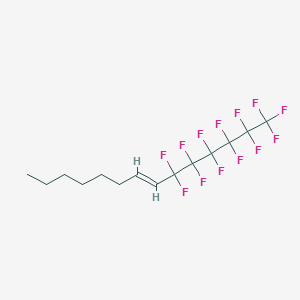

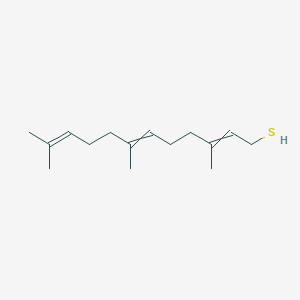

1-(Perfluorohexyl)oct-1-ene, also known as PFHxO, is a perfluorinated aliphatic compound that is used in a wide range of scientific research applications. PFHxO is a volatile compound with a low boiling point of -31°C and a molecular weight of 368.5 g/mol. It is a colorless liquid that has a low solubility in water, but is highly soluble in many organic solvents. PFHxO has been used in a variety of scientific research applications, including as a surfactant, a lubricant, and a corrosion inhibitor. In addition, PFHxO has been used in biochemical and physiological studies, and in laboratory experiments.

Aplicaciones Científicas De Investigación

Non-Covalent Interactions : A study by Cabot and Hunter (2009) focused on the interactions between perfluorohexyl iodide and hydrogen-bond acceptors, which are crucial for understanding halogen bonding in non-covalent interactions (Cabot & Hunter, 2009).

Chemical Synthesis : Napoli and Bertani (2001) explored the formation of 3-(perfluorohexyl)prop-1-ene from perfluorohexyl iodide and allyl chloride under different conditions, shedding light on the synthesis of polyfluoro-olefin (Napoli & Bertani, 2001).

Catalysis and Polymer Support : Seen et al. (1992) demonstrated the application of acid-Nafion as a co-catalyst and support for catalysis, which is relevant for reactions involving oct-1-ene (Seen, Cavell, Hodges & Mau, 1992).

Oxidation Studies : Lethbridge, Norman, and Thomas (1974) conducted research on the oxidation of oct-1-ene by thallium(III) trifluoroacetate, providing insights into organic oxidation processes (Lethbridge, Norman & Thomas, 1974).

Sulfinatodehalogenation Reactions : Wu and Chen (2010) studied the factors influencing sulfinatodehalogenation of perfluorohexyl chloride plus octene-1, which is critical for understanding halogenation and dehalogenation in organic chemistry (Wu & Chen, 2010).

Optical Probes in Biological Applications : Chang et al. (2004) developed Peroxyfluor-1 (PF1), an optical probe for detecting hydrogen peroxide in living cells, showcasing the biomedical applications of these compounds (Chang, Pralle, Isacoff & Chang, 2004).

Liquid Crystal Research : Hori et al. (2011) investigated the crystal structures of mesogenic alkyl 4-[2-(perfluorohexyl) ethoxy] benzoates, which is relevant for advanced materials science and liquid crystal technology (Hori, Maeda, Yano & Kunugi, 2011).

Mecanismo De Acción

Target of Action

The primary target of 1-(Perfluorohexyl)oct-1-ene is the lipid layer and meibomian glands . These glands are responsible for the production of meibum, an oily substance that prevents evaporation of the eye’s tear film.

Mode of Action

This compound is believed to interact with the air-liquid interface of the tear film and form a monolayer . This interaction prevents the evaporation of the aqueous phase of the tears, thereby alleviating symptoms of dry eye disease .

Biochemical Pathways

Its action on the lipid layer and meibomian glands suggests it may influence the lipid metabolism pathways involved in meibum production .

Result of Action

The action of this compound results in increased tear film breakup time and increased lipid layer thickness . This leads to alleviation of symptoms of dry eye disease . It is reported to cause minimal visual disturbances, attributed to its refractive index being similar to that of water .

Safety and Hazards

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradec-7-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMMIYWYYKPWFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895389 |

Source

|

| Record name | 1-(Perfluorohexyl)oct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120464-26-8 |

Source

|

| Record name | 1-(Perfluorohexyl)oct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)

![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)